Cefotaxime Proxetil-d3
CAS No.:
Cat. No.: VC0202485
Molecular Formula: C₂₂H₂₄D₃N₅O₁₀S₂
Molecular Weight: 588.63
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₄D₃N₅O₁₀S₂ |
|---|---|
| Molecular Weight | 588.63 |
Introduction
Pharmacological Properties and Mechanism of Action
Mechanism of Antibacterial Activity
Assuming similar mechanisms to related compounds, Cefotaxime Proxetil-d3 would likely exert its antibacterial effects through inhibition of bacterial cell wall synthesis. The core cephalosporin structure enables binding to penicillin-binding proteins (PBPs) in bacterial cell walls, particularly PBP Ib and PBP III . This binding disrupts peptidoglycan crosslinking, compromising cell wall integrity and leading to bacterial cell death.
The bactericidal action would follow the established mechanism of cephalosporins, where the beta-lactam ring interrupts the transpeptidation process necessary for cell wall formation . This results in osmotic instability and eventual bacterial lysis.
Spectrum of Activity
Based on the documented activity of Cefotaxime, Cefotaxime Proxetil-d3 would likely demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . Notable susceptible pathogens would include:
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Streptococcus species
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Staphylococcus species (non-methicillin resistant)
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Enterobacteriaceae
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Haemophilus influenzae
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Neisseria gonorrhoeae (including penicillinase-producing strains)
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Various anaerobic bacteria
Pharmacokinetics and Metabolism
Absorption and Distribution
The proxetil ester group in Cefotaxime Proxetil-d3 would likely serve to enhance oral bioavailability, similar to how Cefpodoxime proxetil functions as a prodrug that "is absorbed and de-esterified by the intestinal mucosa" . This esterification process masks the carboxylic acid group of the parent compound, increasing lipophilicity and facilitating absorption across the intestinal membrane.
After absorption, the compound would undergo de-esterification, releasing the active Cefotaxime-d3 into the bloodstream. The distribution pattern would likely follow that of Cefotaxime, which distributes effectively into various tissues and body fluids.
Metabolism and Elimination
The metabolism of Cefotaxime Proxetil-d3 would presumably involve two key processes:
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Initial de-esterification to convert the prodrug to active Cefotaxime-d3
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Subsequent metabolism of Cefotaxime-d3, similar to non-deuterated Cefotaxime
Standard Cefotaxime undergoes metabolism primarily through deacetylation, with approximately "20-36% of an intravenously administered dose of 14C-cefotaxime excreted by the kidney as unchanged cefotaxime and 15-25% as the desacetyl derivative, the major metabolite" . Two additional urinary metabolites (designated M2 and M3) account for approximately 20-25% of the dose but lack bactericidal activity .
The deuteration (-d3) would likely affect the pharmacokinetic profile by creating a kinetic isotope effect, potentially slowing certain metabolic processes and extending the compound's half-life compared to non-deuterated versions. This is a common rationale for deuteration in pharmaceutical research.
Research Applications and Development
Use in Pharmacokinetic Studies
Deuterated compounds like Cefotaxime Proxetil-d3 are particularly valuable in pharmacokinetic research. The deuterium labeling enables precise tracking of the compound and its metabolites in biological systems using mass spectrometry and other analytical techniques. The strategic placement of deuterium atoms can provide insights into metabolic pathways and drug disposition.
Similar deuterated compounds like (E)-Cefpodoxime Proxetil-d3 are "specifically designed for use in pharmacokinetic studies and research applications due to isotopic labeling". This suggests that Cefotaxime Proxetil-d3 would serve similar research purposes, enabling sophisticated studies of drug metabolism, absorption, and elimination.
Comparative Analysis with Other Cephalosporins
The following table presents a comparative analysis of properties between Cefotaxime Proxetil-d3 and related cephalosporin compounds:
| Compound | Generation | Administration Route | Prodrug Status | Deuteration | Key Applications |
|---|---|---|---|---|---|
| Cefotaxime Proxetil-d3 | Third | Likely oral | Yes (proxetil ester) | Yes (-d3) | Research, pharmacokinetic studies |
| Cefotaxime | Third | Intravenous/Intramuscular | No | No | Clinical treatment of infections |
| Cefotaxime-d3 | Third | Intravenous/Intramuscular | No | Yes (-d3) | Research, pharmacokinetic studies |
| Cefpodoxime proxetil | Third | Oral | Yes (proxetil ester) | No | Clinical treatment of infections |
| Cefpodoxime Proxetil-d3 | Third | Oral | Yes (proxetil ester) | Yes (-d3) | Research, pharmacokinetic studies |
This comparative analysis highlights the unique position of Cefotaxime Proxetil-d3 as combining multiple advantageous properties: the broad-spectrum activity of third-generation cephalosporins, the oral bioavailability conferred by the proxetil ester, and the research advantages of deuterium labeling.
Clinical Implications
Advantages Over Non-Deuterated Compounds
The deuteration in Cefotaxime Proxetil-d3 potentially offers several advantages:
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Modified pharmacokinetic profile with possible extended half-life
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Enhanced metabolic stability
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Reduced variability in drug metabolism between patients
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Potentially improved safety profile through reduced formation of reactive metabolites
These advantages stem from the kinetic isotope effect, where the stronger carbon-deuterium bonds require more energy to break than carbon-hydrogen bonds, potentially slowing metabolic processes that involve these bonds.
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